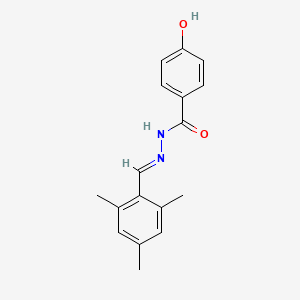

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-1,3,4-thiadiazol-2-ylacetamide

Descripción general

Descripción

This chemical compound belongs to a class of molecules that have been explored for their potential in various applications due to their unique molecular structure. It is composed of a purine base, which is a crucial building block of DNA and RNA, linked to a thiadiazole ring, known for its involvement in creating compounds with significant biological activity. The combination of these components suggests a potential for bioactivity and chemical reactivity, making it a point of interest for further chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from basic precursors to more complex structures. For example, compounds with similar structures have been synthesized through reactions involving acetic anhydride and specific hydrazinecarbothioamide derivatives, with the structures being confirmed through elemental analysis, IR, NMR, Mass, and X-ray crystallographic studies (Gautam, P., Gautam, D., & Chaudhary, R. P., 2013). Such methodologies could potentially be adapted for the synthesis of the compound , employing tailored reagents and conditions to introduce the specific purinyl and thiadiazolyl groups.

Molecular Structure Analysis

The molecular structure of compounds within this category is often elucidated using X-ray crystallography and NMR spectroscopy, providing insights into the arrangement of atoms and the spatial conformation. Density Functional Theory (DFT) calculations are also employed to predict the electronic structure and properties, aiding in the understanding of their reactivity and interactions with biological targets (Gautam, P., Gautam, D., & Chaudhary, R. P., 2013).

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical reactivities, such as the ability to undergo further functionalization or participate in the formation of heterocyclic systems. Their reactivity can include nucleophilic addition reactions, condensation reactions, and interactions with various organic and inorganic reagents, leading to the synthesis of derivatives with potentially enhanced biological or physical properties.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for determining the compound's applicability in various fields. These properties are influenced by the molecular structure, particularly the functional groups and their arrangement. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data on these aspects.

Chemical Properties Analysis

The chemical properties, including acidity/basicity (pKa), reactivity towards other chemicals, and stability under various conditions, are essential for understanding the compound's behavior in biological systems or chemical reactions. For compounds with similar structures, pKa values and reactivity patterns can be assessed using spectroscopic methods and computational chemistry approaches (Duran, M., & Canbaz, M., 2013).

Aplicaciones Científicas De Investigación

Antitumor Activity

This compound, as part of a series of new mercapto xanthine derivatives, has been evaluated for antitumor activity. Research conducted on breast cancer (MCF7) and leukemic cancer (K562) cell lines demonstrated significant results. These studies indicate potential antitumor properties due to the ability of these compounds to bind and block oncogenic tyrosine kinases (Sultani et al., 2017).

Neuroprotective and MAO-B Inhibitory Activities

A study focusing on theophylline-7-acetyl semi- and thiosemicarbazide hybrids identified 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino] acetamide as a promising structure. It exhibited the lowest neurotoxicity and highest neuroprotection and MAO-B inhibitory activity in vitro, suggesting potential for neuroprotective applications (Mitkov et al., 2022).

Antimicrobial and Antioxidant Properties

Compounds related to this chemical structure have been synthesized and screened for antimicrobial and antioxidant properties. Some derivatives demonstrated high activity against Gram-negative bacteria and significant antioxidant activity. These findings suggest potential applications in antimicrobial and antioxidant therapies (Verma et al., 2021).

Potential as Antioxidant Agents

Research on compounds structurally related to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-1,3,4-thiadiazol-2-ylacetamide showed promising antioxidant properties. This research indicates potential utilization as antioxidant agents, highlighting their capacity in scavenging free radicals (Firdausiah et al., 2019).

Anti-Asthmatic Potential

Xanthene derivatives, including compounds structurally similar to the chemical , have been explored for their antiasthmatic properties. Studies have shown significant pulmonary vasodilator activity, suggesting their potential in the treatment of asthma (Bhatia et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7O3S/c1-16-8-7(9(20)17(2)11(16)21)18(4-12-8)3-6(19)14-10-15-13-5-22-10/h4-5H,3H2,1-2H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBRARFODCCYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[1,3,4]thiadiazol-2-ylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)

![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)

![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5513162.png)

![N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5513164.png)

![4-[4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5513168.png)

![N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5513174.png)